molecular formula C22H17ClN2O4 B5961197 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide

Cat. No.: B5961197
M. Wt: 408.8 g/mol
InChI Key: BYSAPUOOXZYGLS-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring . The reaction conditions usually involve heating the reaction mixture to a temperature range of 60-80°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-27-18-10-8-14(23)12-15(18)21(26)24-17-11-13(7-9-19(17)28-2)22-25-16-5-3-4-6-20(16)29-22/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSAPUOOXZYGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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